N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is structurally related to benzo[cd]indole derivatives, which are known for their diverse biological activities. The compound's chemical formula is , and it has a molar mass of 276.31 g/mol. It is primarily studied for its potential applications in medicinal chemistry, particularly as an inhibitor of tumor necrosis factor-alpha and other biological targets.
The compound can be sourced from various chemical suppliers, with its CAS number being 53256-98-7. It falls under the category of sulfonamide derivatives and indole compounds. Indoles are a class of compounds that have significant importance in pharmaceuticals due to their ability to interact with various biological systems.
The synthesis of N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves several key steps:
These steps highlight the importance of careful control over reaction conditions to achieve high yields and purity.
The molecular structure of N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide features:
The structural representation can be visualized using SMILES notation: CCN1C(=O)C2=CC=CC3=C2C1=CC=C3S(=O)(=O)N.
N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions typical for sulfonamides:
The mechanism of action for N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a potential therapeutic agent primarily involves its ability to inhibit tumor necrosis factor-alpha signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses.
Research indicates that compounds within this class may bind to specific receptors or proteins involved in inflammatory pathways, thereby altering cellular responses to cytokines like tumor necrosis factor-alpha.
N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation.
N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has potential applications in:
This compound exemplifies the ongoing research into indole-based derivatives for therapeutic applications, highlighting the importance of synthetic chemistry in drug discovery efforts.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3